![molecular formula C5H6N2OS B079593 2-Aminothiophene-3-carboxamide CAS No. 14080-51-4](/img/structure/B79593.png)
2-Aminothiophene-3-carboxamide
Overview
Description
2-Aminothiophene-3-carboxamide is a compound with the molecular formula C5H6N2OS and a molecular weight of 142.18 . It is a solid substance .
Synthesis Analysis
The synthesis of 2-aminothiophenes, including 2-Aminothiophene-3-carboxamide, typically follows the Gewald synthesis . This involves the reaction of a ketone with nitriles in the presence of elemental sulfur . Green methodologies have been developed for the synthesis of 2-aminothiophene, focusing on multicomponent reactions and homogeneously- or heterogeneously-catalyzed reactions .Molecular Structure Analysis
The molecular structure of 2-Aminothiophene-3-carboxamide is represented by the SMILES stringNC(=O)c1sccc1N
. Chemical Reactions Analysis
2-Aminothiophene-3-carboxamide can serve as a building block for the synthesis of polyfunctionalized heterocyclic compounds . It has been used in the development of new synthetic reactions that meet the principles of green chemistry .Physical And Chemical Properties Analysis
2-Aminothiophene-3-carboxamide is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Green Chemistry
2-Aminothiophene is a unique 5-membered S-heterocycle and a pharmacophore providing antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties . It has been the focus of interest in the design of new synthetic reactions that meet the principles of green chemistry .
Antiviral Agents
2-Aminothiophenes have been shown to confer biological applications in a variety of areas, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) antiviral agents . For example, compound A known as RS-C-5966451, is described for its broad-spectrum antiviral properties .
Anti-Inflammatory Drugs
2-Aminothiophenes are also used in the development of anti-inflammatory drugs. For instance, a derivative named PD 81,723, is an adenosine A1 receptor agonist used to reduce necrosis, apoptosis, and inflammation for renal ischemia–reperfusion .
Non-Steroidal Anti-Inflammatory Drugs
Another derivative, tinoridine, has demonstrated non-steroidal anti-inflammatory effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) .
Safety And Hazards
Future Directions
2-Aminothiophene-3-carboxamide and its derivatives have potential applications in various fields due to their unique properties. They are being explored for their antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties . They are also being used in the development of new synthetic reactions that adhere to the principles of green chemistry .
properties
IUPAC Name |
2-aminothiophene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-4(8)3-1-2-9-5(3)7/h1-2H,7H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZIZZOTISTHCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351401 | |
Record name | 2-aminothiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminothiophene-3-carboxamide | |
CAS RN |
14080-51-4 | |
Record name | 2-Amino-3-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14080-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-aminothiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminothiophene-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-aminothiophene-3-carboxamide a valuable building block in organic synthesis?
A: 2-Aminothiophene-3-carboxamide serves as a versatile precursor for constructing diverse polyfunctionalized heterocyclic compounds. [] Its structure, containing both amine and carboxamide functionalities directly attached to the thiophene ring, allows for various chemical transformations and cyclization reactions. [, ] This makes it particularly valuable in synthesizing biologically relevant molecules like thienopyridines and thienopyrimidines. [, ]
Q2: Can you provide an example of how 2-aminothiophene-3-carboxamide is used to synthesize other heterocyclic compounds?
A: Researchers have successfully utilized 2-aminothiophene-3-carboxamide in synthesizing thieno[2,3-d]pyrimidines. [] The process involves reacting 2-aminothiophene-3-carboxamide with chloroacetyl chloride to form 2-(chloroacetamido)thiophene-3-carboxamide. This intermediate then undergoes cyclization to yield 2-(chloromethyl)thieno[2,3-d]pyrimidine-4-one. Subsequent nucleophilic substitution reactions with various amines lead to a range of substituted thieno[2,3-d]pyrimidines. []
Q3: What are the common synthetic routes for obtaining 2-aminothiophene-3-carboxamide?
A: One prominent method is the Gewald reaction, a multicomponent reaction involving cyanoacetamide, aldehydes or ketones, and sulfur. [] This reaction offers a convenient route to access a library of 2-aminothiophene-3-carboxamide derivatives with variations in the substituents. []
Q4: Has 2-aminothiophene-3-carboxamide and its derivatives demonstrated any promising biological activities?
A: Research suggests that certain derivatives of 2-aminothiophene-3-carboxamide exhibit antibacterial and antifungal properties. [] Additionally, some derivatives have shown potential as ANO1 channel blockers, suggesting possible anti-glioma effects. [] Further investigations are ongoing to fully explore the therapeutic potential of this class of compounds.
Q5: Are there any studies investigating the structure-activity relationship of 2-aminothiophene-3-carboxamide derivatives?
A: While specific structure-activity relationship studies for 2-aminothiophene-3-carboxamide are not extensively detailed in the provided abstracts, research indicates that modifications on the thieno[2,3-d]pyrimidine scaffold derived from 2-aminothiophene-3-carboxamide can influence biological activity. [] For instance, introducing different substituents on the pyrimidine ring influenced both the antibacterial and antioxidant activities of the resulting compounds. [] This highlights the importance of exploring structural modifications to optimize desired biological effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.